1,5-Naphthyridin-3-ylacetic acid
Description
1,5-Naphthyridin-3-ylacetic acid is a naphthyridine derivative characterized by a bicyclic aromatic structure with nitrogen atoms at positions 1 and 5 and an acetic acid substituent at position 2. Naphthyridine derivatives are widely studied for their biological activity, including roles in neurodegenerative disease research (e.g., glial cell modulation) and pharmacological applications . The acetic acid moiety enhances solubility and hydrogen-bonding capacity, which may improve bioavailability compared to non-polar derivatives .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(1,5-naphthyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-7-4-9-8(12-6-7)2-1-3-11-9/h1-4,6H,5H2,(H,13,14) |
InChI Key |
JKWDKQAXRLGNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)CC(=O)O)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Key differences arise from substituent groups and their positions:
Key Observations :
- Acetic Acid vs. Carboxylic Acid Derivatives : The acetic acid substituent (CH₂COOH) in 1,5-naphthyridin-3-ylacetic acid introduces a longer aliphatic chain compared to direct carboxylic acid derivatives (e.g., 4-hydroxy-1,5-naphthyridine-3-carboxylic acid). This may enhance membrane permeability while retaining hydrogen-bonding capacity .
- Substituent Effects: Chloro and amino groups (e.g., 8-chloro and 6-amino derivatives) significantly alter electronic properties and bioactivity. Chloro groups enhance electrophilic reactivity, while amino groups improve solubility and binding affinity .
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